N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride
Description
N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride is a boronate ester-containing compound with a pyridine core functionalized at the 3-position by a methyl-propan-2-amine group and at the 5-position by a pinacol boronate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is structurally designed to participate in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group’s reactivity with aryl halides under palladium catalysis . Its amine moiety may also serve as a handle for further derivatization or as a pharmacophore in drug discovery.
Properties
Molecular Formula |
C15H26BClN2O2 |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H25BN2O2.ClH/c1-11(2)18-9-12-7-13(10-17-8-12)16-19-14(3,4)15(5,6)20-16;/h7-8,10-11,18H,9H2,1-6H3;1H |
InChI Key |
UVNMHGGBEXKYPQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronate-Functionalized Pyridine Core
The key intermediate, N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl), is typically prepared via Suzuki-Miyaura cross-coupling involving a halogenated pyridine and a boronic ester derivative.
Halogenated pyridine derivative + Boronic ester → Boronate pyridine derivative
- Reagents: 3-bromopyridine derivatives, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid or ester.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or sodium carbonate.
- Solvent: Mixture of dioxane/water or toluene/water.
- Temperature: Reflux (~80–100°C).
- Duration: 12–24 hours.
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | ~75–85% | , |
| Base | K₂CO₃ (2 equiv) | ||
| Solvent | Dioxane/H₂O (4:1) | ||
| Temperature | Reflux (~90°C) |
Note: The boronate ester is typically prepared via reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a Pd catalyst.
Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt to enhance stability:
- Method: Treatment of the free amine with gaseous HCl or HCl in an organic solvent (e.g., diethyl ether or ethanol).
- Reagents: Hydrogen chloride gas or HCl solution.
- Solvent: Ethanol or diethyl ether.
- Temperature: Room temperature.
- Duration: Several hours to overnight.
Outcome: Formation of N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride as a crystalline solid.
Data Summary and Comparative Analysis
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Boronate pyridine synthesis | Halogenated pyridine + Boronic acid/ester | Pd catalyst, base, reflux | 75–85% | Suzuki coupling |
| 2. Amination | Propan-2-amine, formaldehyde | Room temp, solvent | 80–90% | Reductive amination |
| 3. Salt formation | HCl gas or HCl solution | Room temp | Quantitative | Salt crystallization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boron center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation Products: Oxides of the amine group.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted boron compounds.
Scientific Research Applications
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride involves its interaction with molecular targets through its boron and amine groups. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous boronate esters featuring pyridine or benzene cores and diverse substituents. Key parameters include molecular properties, reactivity, and applications.
Structural and Molecular Comparisons
†Calculated based on analogous compounds.
Reactivity in Cross-Coupling Reactions
The boronate ester group in all compounds enables Suzuki-Miyaura coupling. However, substituents influence reactivity:
- Electron-withdrawing groups (e.g., Cl in ) : Reduce electron density at the boronate, slowing transmetallation but improving selectivity in electron-deficient systems.
- Electron-donating groups (e.g., methoxy in , dimethylamine in ) : Enhance boronate reactivity, favoring coupling with electron-poor aryl halides.
- Steric effects : The bulky 2-methylpropan-2-amine in the target compound and may hinder coupling efficiency compared to smaller amines (e.g., ).
Biological Activity
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by the presence of a pyridine ring and a dioxaborolane moiety. The molecular formula is with a molecular weight of 234.10 g/mol. Its solubility and permeability characteristics suggest high bioavailability.
The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival.
Inhibition Studies
Recent studies have reported that derivatives of similar compounds exhibit potent GSK-3β inhibition in the nanomolar range. For example, compounds designed with similar structural features have shown IC50 values as low as 4 nM . This suggests that this compound may exhibit comparable potency.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is likely to have favorable absorption characteristics. It is predicted to cross the blood-brain barrier (BBB), which is critical for central nervous system (CNS) applications. The compound has been identified as a P-glycoprotein (P-gp) substrate but does not inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions .
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit GSK-3β activity. A study involving MDCK-MDR1 permeability assays indicated that certain derivatives exhibited improved permeability compared to their predecessors . This suggests that modifications in structure can enhance the bioavailability and therapeutic potential of this class of compounds.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.10 g/mol |
| GSK-3β IC50 | ~4 nM (for similar compounds) |
| BBB Permeability | Yes |
| P-gp Substrate | Yes |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride?
- Methodology : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Borylation : Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester .
- Amine coupling : Reaction of the pyridine intermediate with propan-2-amine under reductive amination or nucleophilic substitution conditions, followed by HCl salt formation .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Key methods :
- NMR spectroscopy : and NMR to verify boronate ester integration (~1.3 ppm for pinacol methyl groups) and amine proton shifts (~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHBClNO at 308.17 g/mol) .
- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
- Mechanistic insight : The dioxaborolane moiety acts as a protected boronic acid, enabling Suzuki-Miyaura couplings with aryl halides. The steric bulk of the tetramethyl groups enhances stability but may reduce reactivity with bulky substrates .
- Applications : Used in synthesizing biaryl structures for drug discovery or materials science. Catalytic systems (e.g., Pd(PPh)) and base selection (e.g., NaCO) are critical for efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the borylation step?
- Experimental design :
- Catalyst screening : Test Pd catalysts (e.g., Pd(dppf)Cl vs. Pd(OAc)) and ligands (e.g., XPhos) to enhance turnover .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) against ethereal solvents (THF) for solubility and reactivity balance .
- Moisture control : Use rigorous drying protocols (e.g., molecular sieves) to prevent boronate ester hydrolysis .
Q. What strategies resolve contradictions in catalytic efficiency between small-scale and large-scale syntheses?
- Troubleshooting :
- Mass transfer limitations : In large-scale reactions, ensure efficient stirring and gas dispersion for inert atmosphere maintenance .
- Purification challenges : Use column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or preparative HPLC to isolate pure product .
Q. How does the compound’s hygroscopicity impact storage and experimental reproducibility?
- Stability protocols :
- Storage : Store under argon at −20°C in flame-sealed vials. Desiccants (e.g., silica gel) are mandatory for long-term stability .
- Handling : Conduct reactions in gloveboxes or Schlenk lines to exclude moisture. Pre-dry solvents via distillation over CaH .
Q. What advanced computational methods predict the compound’s reactivity in novel reaction systems?
- In silico tools :
- DFT calculations : Model transition states for boronate ester activation or amine protonation steps using Gaussian or ORCA software .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) if the compound is used in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
